molecular formula C20H21Cl2NO3 B12635569 (S)-tert-butyl (1-(3',5'-dichloro-[1,1'-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate

(S)-tert-butyl (1-(3',5'-dichloro-[1,1'-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate

Cat. No.: B12635569
M. Wt: 394.3 g/mol
InChI Key: ZMBCCWVVEFXSGJ-UHFFFAOYSA-N
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Description

(S)-tert-butyl (1-(3’,5’-dichloro-[1,1’-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a dichlorobiphenyl moiety, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl (1-(3’,5’-dichloro-[1,1’-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate typically involves multiple steps. One common method includes the reaction of a dichlorobiphenyl derivative with a suitable carbamoyl chloride under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps, such as recrystallization and chromatography, to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl (1-(3’,5’-dichloro-[1,1’-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH), resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (S)-tert-butyl (1-(3’,5’-dichloro-[1,1’-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme-substrate interactions and protein-ligand binding .

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activity against certain diseases, making them candidates for drug development .

Industry

In the industrial sector, (S)-tert-butyl (1-(3’,5’-dichloro-[1,1’-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of (S)-tert-butyl (1-(3’,5’-dichloro-[1,1’-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1-(3’,5’-dichloro-[1,1’-biphenyl]-4-yl)-2-oxopropan-2-yl)carbamate
  • tert-Butyl (1-(3’,5’-dichloro-[1,1’-biphenyl]-4-yl)-4-oxopropan-2-yl)carbamate

Uniqueness

(S)-tert-butyl (1-(3’,5’-dichloro-[1,1’-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate is unique due to its specific stereochemistry and the presence of both dichlorobiphenyl and carbamate functional groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C20H21Cl2NO3

Molecular Weight

394.3 g/mol

IUPAC Name

tert-butyl N-[1-[4-(3,5-dichlorophenyl)phenyl]-3-oxopropan-2-yl]carbamate

InChI

InChI=1S/C20H21Cl2NO3/c1-20(2,3)26-19(25)23-18(12-24)8-13-4-6-14(7-5-13)15-9-16(21)11-17(22)10-15/h4-7,9-12,18H,8H2,1-3H3,(H,23,25)

InChI Key

ZMBCCWVVEFXSGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)Cl)C=O

Origin of Product

United States

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